molecular formula C14H19N3 B2526899 1-benzyl-3-tert-butyl-1H-pyrazol-5-amine CAS No. 866255-96-1

1-benzyl-3-tert-butyl-1H-pyrazol-5-amine

Cat. No. B2526899
CAS RN: 866255-96-1
M. Wt: 229.327
InChI Key: HOUXXJHKQHEAJO-UHFFFAOYSA-N
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Description

The compound 1-benzyl-3-tert-butyl-1H-pyrazol-5-amine is a derivative of the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms at positions 1 and 2. This class of compounds is known for its diverse range of biological activities and has been the subject of extensive research in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives, such as this compound, involves novel and efficient routes. For instance, the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides can be achieved through a two-step process starting from potassium tricyanomethanide, featuring a selective Sandmeyer reaction on the corresponding diaminopyrazole . Additionally, the N-amination of 3-amino-5-tert-butylpyrazole with hydroxylamine-O-sulfonic acid yields 1,5-diaminopyrazole with good regiochemical control .

Molecular Structure Analysis

The molecular and supramolecular structures of pyrazole derivatives have been elucidated using single-crystal X-ray diffraction (SC-XRD) and spectroscopic data analysis. Computational studies, including density functional theory (DFT), have been employed to optimize the geometry and predict vibrational frequencies, nuclear magnetic resonance, and UV-Vis spectra, which are consistent with experimental data .

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions. For example, the reaction of 1,5-diaminopyrazole with electrophiles occurs at the amino groups, leading to the formation of valuable pyrazole derivatives such as pyrazolo[1,5-b]1,2,4-triazole, which is a useful photographic magenta coupler . The reductive amination of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde proceeds via the in situ formation of an N-(5-pyrazolyl)imine intermediate .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of tert-butyl and benzyl groups can affect the compound's solubility, boiling point, and melting point. The hydrogen bonding patterns in these compounds can lead to the formation of supramolecular structures such as chains, dimers, and sheets, which are stabilized by C-H...N, C-H...O, and π-π stacking interactions . These interactions can significantly influence the compound's crystal packing and, consequently, its physical properties.

Scientific Research Applications

Synthesis and Characterization

1-Benzyl-3-tert-butyl-1H-pyrazol-5-amine plays a key role in various synthesis and characterization processes. For instance, it has been utilized in the efficient one-pot two-step synthesis of related pyrazole derivatives, such as 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, where it acts as an intermediate in solvent-free condensation/reduction reactions (Becerra, Rojas, & Castillo, 2021). Additionally, its derivatives have been involved in the ambient-temperature synthesis of other compounds, such as (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, highlighting its versatility in various chemical reactions (Becerra, Cobo, & Castillo, 2021).

Applications in Molecular Structure and Analysis

This compound and its derivatives have been pivotal in studying molecular structures and spectroscopic properties. For example, research involving the synthesis of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine provided insights into its stable molecular structure, potential for intramolecular charge transfer, and nonlinear optical properties, as confirmed through experimental and density functional theory calculations (Tamer et al., 2016).

Role in Polymerization and Catalysis

This compound has also been used in the context of polymerization and catalysis. For instance, its derivatives have been used in the synthesis of aluminum and zinc complexes that serve as catalysts for the ring-opening polymerization of ε-caprolactone, demonstrating its utility in the field of organometallic chemistry (Qiao, Ma, & Wang, 2011).

Safety and Hazards

According to the safety data sheet, 1-benzyl-3-tert-butyl-1H-pyrazol-5-amine is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), and specific target organ toxicity – single exposure (Category 3) . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-benzyl-5-tert-butylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-14(2,3)12-9-13(15)17(16-12)10-11-7-5-4-6-8-11/h4-9H,10,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUXXJHKQHEAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

866255-96-1
Record name 1-benzyl-3-tert-butyl-1H-pyrazol-5-amine
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URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Following the procedure in Example 161A Step 3, benzylhydrazine (977 mg, 8.0 mmol) and 4,4-dimethyl-3-oxopentanenitrile (1.0 g, 8.0 mmol) to give 1-benzyl-3-tert-butyl-1H-pyrazol-5-amine (666 mg, 2.90 mmol, 36%). 1H NMR (300 MHz, DMSO-d6) δ 7.32-7.21 (m, 3H), 7.09 (d, 2H), 5.17 (s, 1H), 5.05 (d, 4H), 1.15 (s, 9H); LC-MS (ESI) m/z 230 (M+H)+.
Quantity
977 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

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